molecular formula C8H10O B14029168 Spiro[2.4]hepta-4,6-dien-1-ylmethanol

Spiro[2.4]hepta-4,6-dien-1-ylmethanol

Cat. No.: B14029168
M. Wt: 122.16 g/mol
InChI Key: BLMKSVPTAFVVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.4]hepta-4,6-dien-1-ylmethanol is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

spiro[2.4]hepta-4,6-dien-2-ylmethanol

InChI

InChI=1S/C8H10O/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7,9H,5-6H2

InChI Key

BLMKSVPTAFVVFL-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C=CC=C2)CO

Origin of Product

United States

Contextualization Within Spirocyclic and Bicyclic Systems Research

Spirocyclic and bicyclic systems are prominent structural motifs in a vast array of natural products and synthetic compounds with significant biological and material properties. The rigid, three-dimensional architecture of these systems offers a level of conformational constraint that is highly sought after in fields such as drug discovery and materials science. nih.govbeilstein-journals.orgnih.gov The introduction of a spiro center, where two rings share a single atom, imparts a unique spatial arrangement of functional groups, which can profoundly influence a molecule's interaction with biological targets or its physical properties. wikipedia.org

Within this broader context, spiro[2.4]hepta-4,6-dien-1-ylmethanol and its parent diene system hold a special place. The fusion of a small, strained cyclopropane (B1198618) ring with a planar, conjugated cyclopentadiene (B3395910) ring creates a molecule with a fascinating blend of reactivity and rigidity. This combination allows for a diverse range of chemical transformations, making it an attractive scaffold for the construction of more complex molecular architectures. Researchers have utilized these systems to design and synthesize novel therapeutic agents, leveraging the spirocyclic framework to achieve precise spatial orientation of pharmacophoric elements. nih.gov

Significance of the Spiro 2.4 Heptadiene Core Structure in Chemical Investigations

The chemical behavior of spiro[2.4]hepta-4,6-dien-1-ylmethanol is largely dictated by the unique characteristics of its core spiro[2.4]heptadiene structure. The interplay between the strained three-membered ring and the conjugated five-membered ring gives rise to its notable reactivity, particularly in cycloaddition reactions.

The cyclopentadiene (B3395910) moiety of the spiro[2.4]heptadiene core readily participates as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. beilstein-journals.orgnih.gov This reactivity allows for the construction of complex polycyclic systems with a high degree of stereocontrol. The presence of the spiro-fused cyclopropane (B1198618) ring can influence the facial selectivity of the cycloaddition, providing a handle for directing the approach of the dienophile. researchgate.net For instance, the reaction of spiro[2.4]hepta-4,6-diene with β-fluoro-β-nitrostyrene yields a norbornene structure with a spiro-fused cyclopropane ring. beilstein-journals.org

Furthermore, derivatives of this compound have been shown to undergo intramolecular Diels-Alder reactions, leading to the formation of tetracyclic systems. researchgate.net The hydroxymethyl group at the 1-position provides a convenient point for the attachment of dienophilic sidechains, facilitating these intramolecular cyclizations.

The unique electronic properties of the spiro[2.4]heptadiene system also make it a subject of interest in studies of spiroconjugation, the through-space interaction between the p-orbitals of the two rings. This interaction can influence the molecule's spectroscopic properties and reactivity.

Historical Development of Spiro 2.4 Hepta 4,6 Diene Chemistry

Classic Approaches to Spiro[2.4]heptadiene Ring System Construction

The formation of the spiro[2.4]heptadiene skeleton is a key challenge in the synthesis of the target molecule. Several classical methods have been established for this purpose, each with its own advantages and limitations.

Base-Promoted Dehydrohalogenation Routes

One effective method for the preparation of spiro[2.4]hepta-4,6-dienes involves the base-promoted dehydrohalogenation of a suitably substituted β-haloethylcyclopentadiene. google.com This intramolecular cyclization proceeds under the influence of a base to yield the desired spirocyclic diene system. google.com

An example of this approach is the conversion of an at least mono-ring-substituted β-haloethylcyclopentadiene to the corresponding spiro[2.4]hepta-4,6-diene. The process is characterized by the use of a base to facilitate the elimination of a hydrogen halide, leading to the formation of the cyclopropane (B1198618) ring fused in a spirocyclic manner to the cyclopentadiene ring. google.com For instance, 4,5,6,7-tetramethyl-spiro google.comresearchgate.net-hepta-4,6-diene has been synthesized from 1,2,3,4-tetramethyl-5-(2-chloroethyl)cyclopentadiene with a reported yield of 93% based on the starting chloroethyl derivative. google.com

Table 1: Example of Base-Promoted Dehydrohalogenation

Starting MaterialProductYieldReference
1,2,3,4-tetramethyl-5-(2-chloroethyl)cyclopentadiene4,5,6,7-tetramethyl-spiro google.comresearchgate.net-hepta-4,6-diene93% google.com

Cycloalkylation of Cyclopentadiene with Dihaloalkanes

The cycloalkylation of cyclopentadiene with 1,2-dihaloalkanes represents a widely used and effective method for constructing the spiro[2.4]heptadiene ring system. researchgate.net This reaction typically involves the deprotonation of cyclopentadiene to form the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile in a substitution reaction with a dihaloalkane. researchgate.net

The reaction of the cyclopentadienyl anion with 1,2-dibromoethane, for example, leads to the formation of the parent spiro[2.4]hepta-4,6-diene. researchgate.net Strong bases such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF) are commonly employed to generate the cyclopentadienyl anion. researchgate.net Phase-transfer catalysis has also been successfully applied to this cycloalkylation, allowing for the synthesis of substituted spiro[2.4]heptadienes in good yields. For instance, the reaction of cyclopentadiene with 1,4-dihalo-2-alkenes under phase-transfer conditions can yield 1-vinyl-substituted spiro[2.4]hepta-4,6-dienes in yields of 55–60%. researchgate.net

The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the yield of the spiro[2.4]heptadiene product. researchgate.net

Table 2: Conditions for Cycloalkylation of Cyclopentadiene with 1,2-Dibromoethane

BaseSolventTemperature (°C)Yield (%)Reference
NaHTHFNot specified70 researchgate.net
NaHTHF208 researchgate.net

Carbene and Carbenoid Insertion Reactions

Carbene and carbenoid insertion reactions offer another route to the spiro[2.4]heptadiene skeleton. researchgate.net These methods often involve the reaction of a carbene or carbenoid species with a suitable cyclopentadiene derivative. A common precursor for generating the necessary carbene is diazocyclopentadiene (DACPD). researchgate.net

Photochemical decomposition of DACPD generates cyclopentadienylidene, a carbene that can add to the double bonds of various unsaturated compounds to afford spiro[2.4]heptadiene derivatives. researchgate.net The yields for this type of reaction typically range from 10% to 60%. researchgate.net While this method is versatile, it can be limited by the formation of side products, which is a common issue in carbene chemistry. researchgate.net The electrophilic nature of the cyclopentadienylidene carbene can lead to insertions into single bonds in addition to the desired addition to double bonds. researchgate.net

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, requires not only the construction of the spirocyclic core but also the introduction of a hydroxymethyl group at the 1-position of the cyclopropane ring.

Functionalization Strategies for Spiro[2.4]heptadienes

Once the spiro[2.4]heptadiene ring system is in place, functionalization is necessary to introduce the desired hydroxymethyl group. The reactivity of the spiro[2.4]heptadiene system allows for various chemical transformations. researchgate.net The double bonds in the cyclopentadiene ring can undergo cycloaddition reactions, and the allylic positions are also susceptible to reaction. researchgate.net

While direct functionalization of the parent spiro[2.4]hepta-4,6-diene to introduce a hydroxymethyl group is a plausible route, a more common strategy involves the synthesis of a precursor molecule that already contains a functional group at the desired position, which can then be converted to the alcohol. For example, the synthesis can start with a cyclopentadiene derivative that already bears a substituent that will become the hydroxymethyl group or its precursor.

Reduction Methodologies for Ester Precursors of Spiro[2.4]heptan-1-ylmethanol

A common and effective strategy for the synthesis of primary alcohols is the reduction of a corresponding ester precursor. In the context of this compound synthesis, this would involve the reduction of a spiro[2.4]hepta-4,6-diene-1-carboxylate ester.

Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from the LiAlH₄ attacks the carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. masterorganicchemistry.com

While direct literature on the reduction of a spiro[2.4]hepta-4,6-diene-1-carboxylate ester to this compound is not extensively detailed, this transformation is a standard and reliable method in organic synthesis. The synthesis of related spirocyclic carboxylic acids, such as (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been reported, indicating the accessibility of such ester precursors. mdpi.com The subsequent reduction of such an ester would be expected to proceed smoothly under standard conditions with a reagent like LiAlH₄ in an ethereal solvent.

Table 3: Common Reducing Agents for Ester to Alcohol Conversion

ReagentTypical ConditionsNotes
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workupStrong, non-selective reducing agent
Sodium borohydride (B1222165) (NaBH₄)Typically does not reduce estersLess reactive than LiAlH₄

Advanced Synthetic Techniques and Process Development

Modern organic synthesis increasingly relies on the development of sophisticated techniques that offer improvements in yield, safety, and efficiency over classical methods. For the preparation of the spiro[2.4]heptadiene framework, a key structural motif for this compound, advancements have focused on overcoming the challenges posed by highly exothermic reactions and the need for precise process control.

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is particularly relevant for the synthesis of spiro[2.4]hepta-4,6-diene, which is commonly prepared via the bis-alkylation of cyclopentadiene with 1,2-dichloroethane (B1671644) using a strong aqueous base like sodium hydroxide.

The core reaction involves the deprotonation of cyclopentadiene by the aqueous base to form the cyclopentadienyl anion. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tributylmethylammonium (B1194469) chloride (Aliquat 336), forms an ion pair with the cyclopentadienyl anion. This lipophilic ion pair is then transported into the organic phase, where it can react with the organic-soluble alkylating agent (1,2-dichloroethane). This technique circumvents the low reactivity inherent in heterogeneous organic reactions, leading to faster reaction rates and higher yields.

Research has demonstrated the successful cycloalkylation of cyclopentadiene with various dihaloalkanes under PTC conditions. For instance, the reaction with 1,4-dihalo-2-alkenes has been used to produce 1-vinyl- and 1-(1-propenyl)spiro[2.4]hepta-4,6-dienes in yields of 55–60%. The choice of catalyst and reaction conditions is crucial for optimizing the synthesis and minimizing side reactions.

Key Parameters in Phase-Transfer Catalysis for Spiro[2.4]heptadiene Synthesis
ParameterDescriptionTypical Values / ReagentsImpact on Reaction
Organic PhaseContains cyclopentadiene and the alkylating agent.Cyclopentadiene, 1,2-dichloroethaneServes as the primary medium for the alkylation reaction.
Aqueous PhaseContains the base for deprotonation.Concentrated NaOH (30-50%)Generates the nucleophilic cyclopentadienyl anion.
Phase-Transfer CatalystFacilitates the transfer of the anion between phases.Tributylmethylammonium chloride (MeBu₃NCl)Crucial for achieving a high reaction rate and yield.
TemperatureReaction temperature.25-60 °CAffects reaction rate and stability of reactants. Higher temperatures can lead to decomposition.
YieldEfficiency of the conversion to product.Up to 95% (in optimized systems)Indicates the overall effectiveness of the PTC method.

The PTC-mediated synthesis of spiro[2.4]hepta-4,6-diene is highly exothermic, posing significant safety risks and control challenges in conventional semi-batch reactors, especially on a larger scale. Continuous flow synthesis offers a compelling solution to these problems by performing the reaction in a small-volume, continuously fed reactor. This approach provides superior heat and mass transfer, precise temperature control, and enhanced safety by minimizing the volume of hazardous material present at any given time.

The transition from batch to a continuous flow process for this synthesis has been successfully demonstrated. A key challenge in this biphasic reaction is maintaining efficient mixing of the organic and aqueous phases to prevent coalescence and ensure high interfacial area for the PTC mechanism to operate effectively. Initial tests with simple T-mixers resulted in modest yields around 55%. nih.gov

Significant process optimization led to the development of a high-yielding continuous process. nih.gov This involved:

Mixer Design: The use of specialized mixers, such as a home-made PTFE Raschig ring static mixer (RRSM), proved critical for achieving the efficient mixing required to boost the yield to 95%. nih.gov

Staggered Temperature Profile: Implementing a multi-stage temperature profile (e.g., 25 °C, 40 °C, and 60 °C) across different residence time units helped to control the reaction, manage the evaporation of volatile cyclopentadiene, and mitigate decomposition reactions. nih.gov

Reagent Optimization: Using a slightly less concentrated NaOH solution (30% vs. 50%) helped prevent the blocking of the flow system. nih.gov

This optimized flow system demonstrated stable operation for several hours, achieving a productivity of 15 g/h with a residence time of just 25 minutes for complete conversion, showcasing a safe and highly efficient manufacturing process. nih.gov

Optimization of Continuous Flow Synthesis for Spiro[2.4]hepta-4,6-diene nih.gov
ParameterInitial ConditionOptimized ConditionReason for Optimization
MixingSimple T-mixer / MX-mixerPTFE Raschig Ring Static Mixer (RRSM)Ensures efficient and sustained mixing of biphasic system, preventing coalescence.
TemperatureIsothermal (50-60 °C)Staggered Profile (25 °C → 40 °C → 60 °C)Controls initial exotherm, prevents reactant evaporation, and drives reaction to completion.
NaOH Concentration50%30%Prevents precipitation and blockage of the narrow channels in the flow reactor.
Residence TimeVariable25 minutesAllows for complete conversion in a short timeframe, maximizing productivity.
Yield~55%95%Demonstrates the success of the combined optimization strategies.
ProductivityNot specified15 g/hHighlights the efficiency and scalability of the continuous flow process.

The creation of specific stereoisomers of substituted spiro[2.4]heptadiene derivatives, such as a single enantiomer of this compound, requires the use of stereoselective or asymmetric synthesis methodologies. While specific, high-yielding asymmetric syntheses for this compound are not extensively detailed in readily available literature, several established strategies in organic synthesis can be proposed for achieving this goal. The successful synthesis of optically active 1-methyl-substituted spiro[2.4]hepta-4,6-diene confirms the feasibility of introducing chirality into this ring system.

Chiral Phase-Transfer Catalysis: A primary strategy for asymmetric synthesis in this context is the use of a chiral phase-transfer catalyst. Standard PTCs like Aliquat 336 are achiral and produce a racemic product. By replacing it with a chiral, non-racemic catalyst, it is possible to induce enantioselectivity during the key alkylation step. These catalysts, often complex quaternary ammonium salts derived from chiral backbones like BINOL (1,1'-bi-2-naphthol), create a chiral ion pair with the cyclopentadienyl anion. This chiral environment influences the trajectory of the subsequent reaction with the electrophile, favoring the formation of one enantiomer over the other. The design of these catalysts is crucial, often requiring a rigid structure to create a well-defined chiral pocket around the reactive anion.

Strategies for Asymmetric Synthesis of Substituted Spiro[2.4]heptadienes

Potential Asymmetric Strategies for Spiro[2.4]heptadiene Derivatives
StrategyDescriptionKey ComponentsPotential Outcome
Asymmetric Phase-Transfer CatalysisUse of a chiral PTC to induce enantioselectivity in the spirocyclization of cyclopentadiene.C₂-symmetric chiral quaternary ammonium salts (e.g., derived from BINOL or other chiral scaffolds).Direct formation of an enantiomerically enriched spiro[2.4]heptadiene product.
Chiral Auxiliary ApproachCovalently attaching a chiral auxiliary to the cyclopentadiene precursor to direct the stereochemical outcome of the cyclization, followed by removal of the auxiliary.Removable chiral groups (e.g., Evans auxiliaries).Formation of a specific diastereomer, which upon auxiliary removal yields the desired enantiomer.
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture of a suitable spiro[2.4]heptadiene derivative (e.g., the target methanol) with a chiral reagent or catalyst.Chiral resolving agents or enzymes (e.g., lipases for enzymatic resolution of the alcohol).Separation of enantiomers, yielding one enantiomer in high purity (max 50% yield) and the other unreacted.
Fulvene-Based RoutesNucleophilic addition of a chiral nucleophile to a fulvene (B1219640) precursor, followed by intramolecular cyclization. The stereocenter in the nucleophile can direct the formation of the spirocyclic center.Fulvene intermediates, chiral organometallic reagents, or chiral catalysts for the addition step.A stereocontrolled route to functionally substituted, optically active spiro[2.4]heptadienes.

Cycloaddition Reactions of the Spiro[2.4]heptadiene Moiety

The cyclopentadiene portion of this compound readily engages in [4+2] cycloaddition reactions, a cornerstone of its chemical behavior. This reactivity allows for the construction of complex polycyclic systems.

The spiro[2.4]heptadiene system acts as a proficient diene in Diels-Alder reactions with a range of dienophiles, leading to the formation of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) derivatives. researchgate.net The reaction generally proceeds with high efficiency, although steric hindrance from the spiro-cyclopropyl group can influence the reaction rate and stereoselectivity compared to unsubstituted cyclopentadiene. beilstein-journals.org

For instance, the reaction of the parent spiro[2.4]hepta-4,6-diene with various dienophiles demonstrates the versatility of this reaction, affording the corresponding cycloadducts in good to excellent yields. researchgate.net The reaction with β-fluoro-β-nitrostyrenes proceeds more slowly than with cyclopentadiene due to the steric demands of the cyclopropyl (B3062369) ring, yielding the corresponding norbornene with a spiro-cyclopropane ring in moderate yield. beilstein-journals.org In this specific case, a slight preference for the exo-isomer was observed. beilstein-journals.org

Yields of Diels-Alder Adducts from Spiro[2.4]hepta-4,6-diene and Various Dienophiles
DienophileProduct Yield (%)Reference
Propylene76 researchgate.net
Vinyl acetate60 researchgate.net
Nitroethylene89 researchgate.net
Vinyl bromide62 researchgate.net
Acrylonitrile- researchgate.net
β-fluoro-β-nitrostyrene44 beilstein-journals.org

4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a highly reactive dienophile that readily reacts with cyclopentadiene derivatives. researchgate.net However, the reaction of this compound with PTAD does not yield the expected simple Diels-Alder adduct. Instead, the reaction proceeds through a cycloaddition followed by a novel and complex rearrangement pathway. researchgate.netresearchgate.net This transformation results in the formation of 4-phenyl-1-[(3aR(S),6S(R))-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione. researchgate.net The structure of this rearranged product was confirmed through detailed spectroscopic analysis. researchgate.netresearchgate.net This outcome highlights how the inherent strain and functionality of the starting material can steer the reaction toward unexpected and synthetically valuable products.

Derivatives of this compound, where the hydroxyl group is extended into a tether containing a dienophile, are excellent precursors for intramolecular Diels-Alder (IMDA) reactions. researchgate.net These reactions are powerful tools for constructing complex, polycyclic molecules in a single step. The stereochemical outcome of IMDA reactions is governed by the geometry of the transition state, with the "endo addition rule" often predicting the major product. skidmore.edumasterorganicchemistry.com This rule suggests that the transition state is stabilized by secondary orbital interactions between the diene and the electron-withdrawing groups of the dienophile. skidmore.edu

Studies on spiro[2.4]hepta-4,6-dien-1-yl esters have shown that an oxygen substituent in the sidechain is critical for the cycloaddition to occur. researchgate.net The cyclization of these trienes leads to tetracyclo[5.4.0.0¹,⁷.0⁴,⁶.0⁶,¹⁰]undecenes, which serve as valuable intermediates in the synthesis of sesquiterpenes. researchgate.net The IMDA reaction works best when the tether between the diene and dienophile allows for the formation of a new five or six-membered ring in addition to the six-membered ring formed in the cycloaddition itself. masterorganicchemistry.com

Rearrangement Pathways Involving the this compound Skeleton

Beyond cycloaddition, the this compound framework is prone to various molecular rearrangements, often triggered by initial transformations or the introduction of reagents. These pathways lead to significant alterations of the carbon skeleton.

As previously noted, the initial adducts formed from cycloaddition reactions can be unstable and undergo subsequent rearrangements. The reaction with PTAD is a prime example, where the initially formed Diels-Alder adduct spontaneously rearranges to a more stable tetracyclic furan (B31954) derivative. researchgate.netresearchgate.net Investigations into the adducts of this compound with other dienophiles, such as those with cyano or ester groups (e.g., CN, COOMe, COOBut), have also been undertaken to explore their rearrangement potential. researchgate.net These rearrangements often involve the cleavage of carbon-carbon or carbon-nitrogen bonds and are driven by the release of ring strain or the formation of more stable structural motifs. researchgate.net

The cyclopropylmethanol (B32771) unit is a well-known functional group that can rearrange to form homoallylic derivatives, particularly under acidic conditions or upon conversion of the hydroxyl group to a better leaving group. researchgate.net In the context of the spiro[2.4]heptadiene system, this reactivity has been observed in derivatives. For example, rearrangement reactions of the cyclopropylmethanol units in dinitrobenzoate esters of related spiro[cyclopropane-1,9'- researchgate.netresearchgate.netmethanonaphthalen]-2-yl]methanol systems have been shown to produce the corresponding allyl chlorides. researchgate.net This type of transformation opens up pathways to structures that are not directly accessible from the initial cycloaddition reactions and further demonstrates the diverse reactivity of the this compound skeleton.


Thermal Rearrangements in Spiro[2.4]hepta-1,4,6-triene Systems

The high strain energy inherent in the cyclopropene (B1174273) ring of spiro[2.4]hepta-1,4,6-triene systems predisposes them to facile, low-temperature thermal rearrangements. uc.edu Research has demonstrated that the thermolysis of spiro[2.4]hepta-1,4,6-triene at a modest temperature of 50°C leads to a significant structural transformation. uc.edunih.gov The primary product of this rearrangement is the highly reactive and strained olefin, bicyclo[3.2.0]hepta-1,3,6-triene. uc.eduacs.org

This intermediate is not typically isolated under standard conditions as it readily undergoes further reactions, predominantly dimerization. uc.eduacs.org The dimerization of bicyclo[3.2.0]hepta-1,3,6-triene proceeds through two distinct pathways, resulting in the formation of cyclobutane (B1203170) derivatives. uc.edunih.gov The presence of substituents on the cyclopropene ring, such as in 1,2-dimethyl and 1-propyl derivatives of spiro[2.4]hepta-1,4,6-triene, influences the reaction rate, leading to an accelerated rearrangement at the same temperature. uc.edunih.gov

ReactantTemperatureIntermediateFinal Products
Spiro[2.4]hepta-1,4,6-triene50°CBicyclo[3.2.0]hepta-1,3,6-trieneCyclobutane dimers
1,2-Dimethylspiro[2.4]hepta-1,4,6-triene50°C(Dimethyl derivative of intermediate)Pair of cyclobutane dimers
1-Propylspiro[2.4]hepta-1,4,6-triene50°C(Propyl derivative of intermediate)Pair of cyclobutane dimers

This table summarizes the observed products from the thermal rearrangement of spiro[2.4]hepta-1,4,6-triene and its derivatives.

Mechanistic Investigations of Rearrangement Processes

The thermal conversion of spiro[2.4]hepta-1,4,6-triene to bicyclo[3.2.0]hepta-1,3,6-triene is explained by a concerted pericyclic reaction mechanism. uc.eduacs.org Specifically, it is characterized as a Current time information in Le Flore County, US.researchgate.net-sigmatropic rearrangement. uc.eduacs.org This process involves the migration of a carbon-carbon single bond, where one of the cyclopropenyl carbons (C1) shifts its position to an adjacent carbon of the cyclopentadienyl ring. acs.org

According to the Woodward-Hoffmann rules, a thermal Current time information in Le Flore County, US.researchgate.net-sigmatropic shift is predicted to proceed via a suprafacial pathway, where the migrating group remains on the same face of the π-system throughout the transition state. uh.edu This is a common and energetically favorable pathway for such rearrangements. uh.edu

Other Significant Chemical Transformations

Beyond thermal rearrangements, the spiro[2.4]hepta-4,6-diene framework, including the title compound this compound, engages in a variety of other key chemical reactions.

Oxidation Reactions (e.g., Epoxidation)

The cyclopentadiene moiety of the spiro[2.4]hepta-4,6-diene system is susceptible to oxidation, although the specific oxidation of this compound is not extensively detailed in the literature. However, its reactivity can be inferred from related transformations. For instance, the reaction of this compound with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a strong oxidizing agent and dienophile, does not result in simple oxidation but leads to a complex cycloaddition followed by a novel rearrangement to yield a heterocyclic product. researchgate.net

Epoxidation of the double bonds is an expected reaction pathway. For analogous olefinic systems, epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are commonly employed. mdpi.com In the case of this compound, an epoxidation reaction would likely occur selectively at one of the double bonds within the five-membered ring. The presence of the hydroxymethyl group at the spirocyclic carbon may influence the stereoselectivity of the epoxidation.

Reduction Reactions (e.g., Catalytic Hydrogenation)

The double bonds in the cyclopentadienyl ring of this compound can be readily reduced through catalytic hydrogenation. This is a standard method for the saturation of alkenes. researchgate.net The reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), at room temperature. researchgate.net

The expected product from the complete hydrogenation of this compound would be the fully saturated analog, spiro[2.4]heptan-1-ylmethanol. This transformation removes the diene functionality, which can be useful in synthetic sequences where the reactivity of the double bonds needs to be masked.

ReactionReagentsExpected Product
Catalytic HydrogenationH₂ (g), Pd/C catalystSpiro[2.4]heptan-1-ylmethanol

This table outlines a standard reduction reaction applicable to this compound.

Nucleophilic Addition and Substitution Reactions

The reactivity of this compound and its derivatives in nucleophilic reactions is centered on two main sites: the electrophilic carbon of the hydroxymethyl group (for substitution) and the diene system (for addition).

A key study investigated the nucleophilic substitution potential at the side chain by examining the solvolytic behavior of 1-(tosyloxymethyl)spiro[2.4]hepta-4,6-diene, a derivative where the hydroxyl group is converted into a good leaving group (tosylate). researchgate.net The study of its behavior in solvolysis, a reaction where the solvent acts as the nucleophile, concluded that the ionization of the tosylate to form a carbocation was unlikely. researchgate.netresearchgate.net This suggests that Sₙ1-type reactions at this position are disfavored, likely due to the instability of the resulting primary carbocation adjacent to the spiro center.

Nucleophilic addition to the diene system itself is also a possible transformation. The cyclopentadiene ring can react with strong electrophiles, with the diene acting as the nucleophile. For example, the parent spiro[2.4]hepta-4,6-diene undergoes regiospecific addition with chloroketens, which are potent electrophiles. rsc.org

Theoretical and Computational Studies of Spiro 2.4 Hepta 4,6 Dien 1 Ylmethanol

Electronic Structure and Bonding Analysis of the Spiro[2.4]heptadiene System

The unique spirocyclic structure of this system, where a cyclopropane (B1198618) and a cyclopentadiene (B3395910) ring are joined at a single carbon atom, gives rise to fascinating electronic and bonding characteristics.

Spiroconjugation describes the interaction between orbitals on atoms that are not directly bonded but are linked through a common spiro center. In the spiro[2.4]heptadiene system, this involves the interaction between the π-orbitals of the cyclopentadiene ring and the σ-orbitals of the cyclopropane ring. The two π-systems in spiroconjugated molecules are oriented differently in space. chemrxiv.org This interaction is mediated through the p-orbitals of the central spiro-carbon. chemrxiv.org

Theoretically, the perpendicular arrangement of the two ring systems allows for the mixing of their respective molecular orbitals. chemrxiv.org This through-bond coupling, facilitated by the relay orbitals on the spiro-carbon, can lead to the formation of helical molecular orbitals, analogous to the electronic structure of allenes. chemrxiv.org This π-mixing is a key manifestation of spiroconjugation and has a profound effect on the molecule's electronic structure and its chiroptical properties. chemrxiv.org However, early experimental studies based on electron diffraction and NMR spectroscopy led to debate about the extent of this electronic delocalization, with some structural data suggesting minimal interaction between the two rings. acs.org

The spiro[2.4]heptadiene framework is characterized by significant ring strain, originating from the constrained geometries of the three-membered and five-membered rings. This strain is evident in the molecule's structural parameters, which deviate from those of classical sp³-hybridized tetrahedral carbon. semanticscholar.org Electron diffraction studies in the gas phase have provided precise measurements of the bond lengths and angles in the parent spiro[2.4]hepta-4,6-diene molecule. acs.org

The carbon-carbon bonds within the three-membered ring are measured at 1.510 ± 0.002 Å. acs.org The conjugated carbon-carbon double bond in the five-membered ring is 1.341 ± 0.003 Å, while the sp²-sp² single bond between these double bonds is 1.460 ± 0.005 Å. acs.org The strain is also reflected in the bond angles, such as the C2-C3-C4 angle of 109.5 ± 0.2°. acs.org This inherent strain energy is a driving force for many of the chemical reactions the system undergoes, as transformations often lead to less strained products. nih.gov Computational studies on related small spiroalkanes confirm that considerable ring strain effects are present at the spirocarbon, which fade as the size of the adjacent ring increases. semanticscholar.orgresearchgate.net

Selected Structural Parameters of Spiro[2.4]hepta-4,6-diene from Electron Diffraction acs.org
ParameterValue (Å or °)
C=C bond length (five-membered ring)1.341 ± 0.003 Å
C-C single bond length (sp²-sp²)1.460 ± 0.005 Å
C-C single bond length (sp²-sp³)1.509 ± 0.002 Å
C-C bond length (three-membered ring)1.510 ± 0.002 Å
Angle C2-C3-C4109.5 ± 0.2°

Computational Exploration of Reaction Mechanisms and Energetics

Computational chemistry provides indispensable tools for understanding the complex reactivity of strained molecules like Spiro[2.4]hepta-4,6-dien-1-ylmethanol.

Density Functional Theory (DFT) is a powerful computational method used to investigate and predict the outcomes of chemical reactions, including their mechanisms, stereoselectivity, and regioselectivity. researchgate.net For a molecule like this compound, DFT calculations can be used to map the potential energy surface for various transformations, such as cycloadditions or rearrangements. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the identification of the most favorable reaction pathways and the prediction of activation energies. researchgate.netsumitomo-chem.co.jp The choice of the functional and basis set is crucial and must be carefully considered to obtain accurate results for the specific system and reaction being studied. sumitomo-chem.co.jp

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for studying chemical reactions. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are particularly valuable for obtaining precise energies and geometries of transition states and intermediates. researchgate.netrsc.org For the reactions of this compound, optimizing the structure of a transition state at an ab initio level can provide definitive insights into the reaction mechanism. rsc.org These high-level calculations are computationally more demanding than DFT but can serve as benchmarks for confirming the results of other methods and for providing highly reliable data on reaction enthalpies and activation barriers. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the analysis of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The reactivity of the diene portion of this compound can be readily explained using FMO theory. wikipedia.org For example, in a Diels-Alder reaction, the interaction between the HOMO of the spiro[2.4]heptadiene system and the LUMO of a dienophile is the key orbital interaction that governs the reaction's feasibility and stereochemical outcome. wikipedia.orgresearchgate.net The energy and localization of these frontier orbitals determine the molecule's nucleophilic and electrophilic character. ucsb.eduyoutube.com FMO analysis is a fundamental tool for rationalizing why certain reactions are allowed and for predicting the regioselectivity of cycloaddition reactions involving this strained spirocyclic system. wikipedia.orgucsb.edu

Prediction of Reactivity and Selectivity based on Theoretical Models

Theoretical and computational chemistry serves as a powerful tool for elucidating the mechanisms of complex organic reactions and predicting their outcomes. In the case of this compound, computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding its reactivity and selectivity, especially in cycloaddition reactions.

One of the most notable theoretical investigations in this area is the study of the cycloaddition reaction between this compound and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This research employed DFT calculations at the PCM//M06-2X/6-31G(d,p) level of theory to explore the reaction mechanism and the subsequent novel rearrangement of the initial adduct.

The computational models in this study were crucial for several reasons. Firstly, they helped to rationalize the formation of the unexpected rearranged product, 4-phenyl-1-[(3aR(S),6S(R))-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione. The calculations provided insights into the electronic and structural factors that drive this transformation.

Furthermore, these theoretical models were used to predict the selectivity of the reaction. For instance, computational analysis of the frontier molecular orbitals (FMOs) of this compound and PTAD can predict the most likely mode of cycloaddition. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile governs the reaction, and calculations can determine the energies of these orbitals and their coefficients at different atomic centers, thus predicting regioselectivity and stereoselectivity.

While specific data tables of calculated energies for transition states and intermediates from this particular study are not publicly available in the primary literature, the general approach of using such data is standard in computational chemistry. For a hypothetical reaction pathway, the calculated relative energies would be presented in a format similar to the tables below to predict the most favorable reaction pathway.

Table 1: Hypothetical Calculated Relative Energies for Reaction Intermediates and Transition States This table is a representative example of how computational data is typically presented and is not based on reported experimental values for this specific reaction.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + PTAD)0.00
Transition State 1 (endo approach)+15.2
Transition State 2 (exo approach)+18.5
Intermediate 1 (endo adduct)-25.7
Intermediate 2 (exo adduct)-22.1
Transition State 3 (Rearrangement)+10.3
Final Product-45.9

Table 2: Hypothetical Frontier Molecular Orbital Energies This table is a representative example of how computational data is typically presented and is not based on reported experimental values for this specific reaction.

MoleculeOrbitalEnergy (eV)
This compoundHOMO-8.54
This compoundLUMO+1.23
PTADHOMO-10.12
PTADLUMO-5.67

Advanced Spectroscopic and Structural Elucidation Techniques in Research

X-ray Crystallographic Analysis for Complex Product Structures

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. For complex spirocyclic systems, particularly those generated from reactions involving Spiro[2.4]hepta-4,6-dien-1-ylmethanol, this technique is invaluable for establishing absolute stereochemistry and resolving structural ambiguities that cannot be solved by spectroscopic methods alone. researchgate.net

The rigid and strained nature of the spiro-fused cyclopropane (B1198618) and cyclopentadiene (B3395910) rings can lead to the formation of unique and often unpredictable three-dimensional structures during chemical transformations. mdpi.comresearchgate.net For instance, in cycloaddition reactions, determining the facial selectivity and the orientation of substituents on the newly formed polycyclic framework is critical. X-ray crystallographic analysis of a suitable single crystal of a reaction product provides unequivocal proof of its structure, including bond lengths, bond angles, and torsional angles. researchgate.net This level of detail is crucial for confirming reaction pathways and understanding the steric and electronic effects that govern the reactivity of the spiro[2.4]heptadiene core. researchgate.net While direct crystallographic data for this compound may not be widely published, the technique is a standard for its complex derivatives, providing a foundational understanding of their structural properties. researchgate.netrsc.org

TechniqueApplicationType of Information ObtainedRelevance to this compound Research
Single-Crystal X-ray DiffractionStructure determination of crystalline derivatives and reaction products. researchgate.netPrecise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. researchgate.netUnambiguously confirms the structure of complex polycyclic products, validating reaction mechanisms and stereochemical outcomes. researchgate.netresearchgate.net
Powder X-ray Diffraction (PXRD)Analysis of polycrystalline materials, determination of crystallinity. mdpi.comInformation on crystal lattice parameters and phase purity.Used to characterize the solid-state properties of derivatives, such as in studies of inclusion complexes. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of this compound, standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. tue.nl However, to unravel complex structures and gain deeper mechanistic insights, advanced 2D NMR techniques are employed.

In a study of the cycloaddition reaction of this compound, the structures of the resulting adducts were elucidated using a combination of NMR methods. researchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to piece together the carbon skeleton. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, allowing for the definitive assignment of all atoms in the molecule.

Furthermore, the Nuclear Overhauser Effect (NOE) is particularly powerful for determining the spatial proximity of atoms that are not directly bonded. researchgate.net NOE studies, often conducted via 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, were critical in establishing the stereochemistry of reaction adducts of this compound. researchgate.net By observing through-space correlations between specific protons, researchers can deduce their relative orientation (e.g., syn or anti), which is essential for understanding the stereochemical course of a reaction.

NMR TechniquePurposeInformation Yielded
¹H and ¹³C NMRBasic structural characterization. tue.nlNumber and type of unique proton and carbon environments.
COSY (Correlation Spectroscopy)Identifies spin-spin coupled protons (¹H-¹H).Connectivity of proton networks within the molecule.
HMQC/HSQCCorrelates protons with directly attached carbons (¹H-¹³C one-bond).Direct C-H bond correlations, aiding in carbon signal assignment.
HMBCCorrelates protons and carbons over multiple bonds (¹H-¹³C two- and three-bond).Long-range C-H connectivity, crucial for assembling the molecular framework.
NOE (Nuclear Overhauser Effect)Identifies protons that are close in space (< 5 Å). researchgate.netProvides information on stereochemistry and conformation by revealing through-space proximity of atoms. researchgate.net

Application of Other Spectroscopic Methods to Elucidate Novel Structures

Beyond X-ray crystallography and NMR spectroscopy, other methods play a supporting yet crucial role in the characterization of this compound and its parent compounds. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is fundamental for determining the molecular weight and elemental formula of a compound. The electron ionization (EI) mass spectrum of the parent compound, spiro[2.4]hepta-4,6-diene, is well-documented and provides a characteristic fragmentation pattern that can be used for its identification. nist.gov

However, research has shown that relying solely on GC-MS for the identification of spiro[2.4]hepta-4,6-diene in natural or environmental samples can be problematic. researchgate.net The mass spectrum and GC retention index of the spiro-compound are significantly similar to those of its isomer, toluene. researchgate.net This similarity can lead to ambiguous or incorrect identification, highlighting the importance of using multiple analytical techniques to confirm the presence of this spirocyclic structure. researchgate.net Additional methods, such as infrared (IR) spectroscopy, can provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) group in this compound and the characteristic C-H and C=C vibrations of the spiro-diene system.

Spectroscopic MethodPrimary UseKey Findings for Spiro[2.4]heptadiene Systems
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns. nist.govThe parent diene has a molecular weight of 92.14 g/mol. nist.gov Its fragmentation pattern is available in spectral databases. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds.Used to identify spiro[2.4]hepta-4,6-diene, but can be ambiguous due to similarities in retention time and mass spectrum with toluene. researchgate.net
Infrared (IR) SpectroscopyIdentification of functional groups.Would show characteristic absorptions for the O-H stretch (in the title compound), sp² C-H stretches (diene), and sp³ C-H stretches (cyclopropane and alcohol side chain).

Applications of Spiro 2.4 Hepta 4,6 Dien 1 Ylmethanol As a Key Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Polycyclic Ring Systems

The conjugated diene system within the cyclopentadiene (B3395910) ring of Spiro[2.4]hepta-4,6-dien-1-ylmethanol makes it an excellent substrate for cycloaddition reactions, particularly the Diels-Alder reaction, which is a cornerstone of polycyclic compound synthesis. researchgate.netresearchgate.net Researchers have demonstrated that this compound reacts with various dienophiles to generate novel and complex spiro tricyclic structures. researchgate.netresearchgate.net

A notable example is its reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a potent dienophile. researchgate.net This reaction does not yield a simple Diels-Alder adduct but instead proceeds through a novel rearrangement to form a complex polycyclic product, 4-phenyl-1-[(3aR(S),6S(R))-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione. researchgate.net This transformation highlights the compound's ability to serve as a precursor to intricate, fused-ring systems.

Furthermore, ester derivatives of this compound have been used in reactions with benzyne. researchgate.net These reactions also result in the formation of complex polycyclic systems, specifically yielding dihydro-spiro[cyclopropane-1,9'- researchgate.netresearchgate.netmethanonaphthalen] derivatives. researchgate.net The ability to engage in different types of cycloaddition and rearrangement reactions underscores its significance as a versatile starting material for a wide array of polycyclic compounds. researchgate.netresearchgate.net

ReactantKey Reaction TypeResulting Polycyclic SystemReference
Phenyltriazolinedione (PTAD)Cycloaddition with RearrangementTetrahydro-1H-cyclopenta[b]cyclopropa[c]furan derivative researchgate.net
Benzyne (with ester derivative)CycloadditionDihydrospiro[cyclopropane-1,9'- researchgate.netresearchgate.netmethanonaphthalen] derivative researchgate.net
Maleic AnhydrideDiels-Alder ReactionSpiro tricyclic polyoxygenated compounds researchgate.net

Role in the Synthesis of Natural Product Analogues

This compound is frequently employed as a starting material in the synthesis of natural compounds and their analogues. researchgate.net The dense and stereochemically rich framework of many natural products requires building blocks that offer a high degree of functionality and structural complexity in a compact form. The unique three-dimensional structure of this spiro-diol provides an ideal scaffold for elaborating the complex core structures of various target molecules. Its application in this area leverages the inherent reactivity of the diene and the strategic placement of the hydroxylmethyl group for further chemical transformations.

Utility in the Construction of Chiral Molecules

The spiro[2.4]heptadiene framework is a valuable scaffold for asymmetric synthesis. Chiral variants of this structure have been prepared and utilized in the synthesis of chiral molecules, particularly as components of sophisticated ligands for transition metal catalysts. researchgate.net For instance, new chiral spiro[2.4]hepta-4,6-dienes have been successfully used to synthesize cyclopentadienyl (B1206354) ruthenium complexes that incorporate pendant phosphine (B1218219) donors. researchgate.net Such chiral ligands are instrumental in asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide range of chemical reactions. The synthesis of optically active derivatives of the parent spiro[2.4]hepta-4,6-diene further expands its utility as a chiral building block for creating enantiomerically pure target molecules. researchgate.net

Exploitation of the Spirocyclic Core for Mechanistic Studies in Synthetic Design

The unique strained structure of this compound makes it an excellent substrate for investigating reaction mechanisms and exploring novel chemical reactivity. researchgate.net The fusion of a cyclopropane (B1198618) ring to a cyclopentadiene ring introduces significant ring strain, which can direct reactions down unexpected pathways, providing valuable insights for synthetic design.

The reaction with PTAD, for example, which results in a novel rearrangement rather than a direct cycloaddition product, serves as a key case study. researchgate.net Investigating the mechanism of such rearrangements helps chemists understand the influence of functional groups and steric effects on reaction outcomes. researchgate.net

Additionally, mechanistic studies have been performed on derivatives like 1-(tosyloxymethyl)spiro[2.4]hepta-4,6-diene to probe their solvolytic behavior. researchgate.net These studies, which examine the likelihood of forming carbocation intermediates, provide fundamental data on the electronic properties and stability of the spirocyclic system, information that is crucial for designing and predicting the outcomes of new synthetic routes. researchgate.net

Derivative/Reaction StudiedObservationMechanistic InsightReference
Reaction with Phenyltriazolinedione (PTAD)Formation of a rearranged product instead of a simple Diels-Alder adduct.Reveals a novel reaction pathway influenced by the strained spirocyclic core. researchgate.net
Solvolysis of 1-(tosyloxymethyl)spiro[2.4]hepta-4,6-dieneIonization of the tosylate was found to be unlikely.Provides information on the stability and reactivity of carbocations adjacent to the spiro system. researchgate.net

Future Research Directions and Emerging Paradigms in Spiro 2.4 Hepta 4,6 Dien 1 Ylmethanol Chemistry

Development of Novel Catalytic Methods for its Synthesis and Transformation

The classical synthesis of Spiro[2.4]hepta-4,6-dien-1-ylmethanol and its parent diene often relies on stoichiometric reagents. A primary future objective is the development of catalytic, and particularly asymmetric catalytic, methods for both its synthesis and subsequent functionalization. While catalytic cyclopropanation of the parent spiro[2.4]hepta-4,6-diene using palladium or copper compounds has been demonstrated, applying modern catalytic strategies to the methanol (B129727) derivative is a key area for growth. researchgate.netresearchgate.netx-mol.com

Future research will likely focus on:

Catalytic Enantioselective Synthesis: Developing chiral catalysts that can mediate the cycloalkylation of cyclopentadienyl (B1206354) anions with epichlorohydrin (B41342) or related precursors to afford enantiopure this compound. This would bypass the need for chiral resolution and provide direct access to stereochemically defined building blocks.

Transition-Metal Catalyzed Transformations: Exploring reactions that leverage the unique strain and reactivity of the molecule. This includes catalytic C-H activation at the cyclopentadienyl ring, ring-opening cross-coupling of the cyclopropane (B1198618) moiety, and directed reactions where the hydroxyl group coordinates to a metal center to guide reactivity at specific sites.

Organocatalysis: Employing small organic molecules as catalysts for stereoselective transformations of the diene or alcohol functionalities, such as asymmetric Diels-Alder reactions or Michael additions. rsc.org

Exploration of New Rearrangement Chemistry and Pericyclic Reactions

This compound is a substrate primed for complex molecular rearrangements and pericyclic reactions due to its combination of a strained three-membered ring and a conjugated diene system. libretexts.org Pericyclic reactions are concerted processes that involve a cyclic transition state and are known for their high stereospecificity. ebsco.com

Key future explorations in this area include:

Novel Rearrangements: The reaction of this compound with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has already been shown to yield a complex, rearranged product through a cycloaddition pathway, demonstrating the potential for discovering unprecedented molecular reorganizations. researchgate.netresearchgate.net Further investigation with a broader range of reactive partners is expected to uncover new skeletal transformations.

Diels-Alder Reactions: The cyclopentadiene (B3395910) moiety is a classic component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. ebsco.comresearchgate.net A systematic exploration of its reactivity with a diverse array of dienophiles will provide access to a wide range of complex polycyclic architectures. The influence of the hydroxymethyl-substituted cyclopropane on the stereochemical outcome of these reactions is a particularly rich area for investigation.

Electrocyclic and Sigmatropic Reactions: The conjugated π-system is also susceptible to electrocyclic reactions (ring-opening or ring-closing) and sigmatropic rearrangements (migration of a σ-bond), which can be triggered thermally or photochemically. libretexts.org For example, the related spiro[2.4]hepta-1,4,6-triene undergoes thermal rearrangement to a bicyclo[3.2.0]hepta-1,3,6-triene intermediate. nih.gov Similar studies on this compound could lead to novel strained ring systems.

Reaction TypeReactant(s)Key FeaturePotential Outcome
Cycloaddition-Rearrangement This compound + PTADFormation of a novel rearranged heterocyclic product. researchgate.netAccess to complex, nitrogen-containing polycycles.
[4+2] Cycloaddition This compound + Dienophile (e.g., Maleic Anhydride)Concerted formation of two new sigma bonds. researchgate.netConstruction of rigid, stereochemically dense tricyclic systems.
Thermal Rearrangement Spiro[2.4]hepta-1,4,6-triene (analog)Isomerization to bicyclic triene. nih.govPotential for accessing new strained bicyclic frameworks.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

As the chemistry of this compound becomes more complex, advanced computational modeling will be an indispensable tool for progress. Theoretical calculations can provide deep mechanistic insight that is often difficult to obtain through experimentation alone. rsc.org

Emerging paradigms in this domain involve:

Mechanism Elucidation: Density Functional Theory (DFT) calculations have already been used to understand the formation of unusual rearrangement products in the chemistry of this molecule. researchgate.net Future studies will apply even more sophisticated computational methods to map out entire reaction pathways, identify transition states, and calculate activation energies for competing pericyclic and rearrangement reactions. nih.gov

Predictive Reactivity: Using computational models to predict the outcome of unknown reactions before they are attempted in the lab. This can guide experimental design by identifying the most promising substrates, reagents, and conditions for achieving a desired transformation or for discovering entirely new reactions.

Rational Catalyst Design: For the development of novel catalytic systems (as discussed in 7.1), computational chemistry can be used to model catalyst-substrate interactions. This allows for the in-silico design and optimization of ligands and catalytic structures to enhance reaction efficiency and stereoselectivity.

Integration into High-Throughput Synthesis and Discovery Platforms

The structural novelty and three-dimensionality of the spiro[2.4]heptane framework make its derivatives highly attractive for inclusion in small molecule libraries for drug discovery and materials science. nih.govrsc.org A significant future direction is the adaptation of its chemistry to high-throughput and automated synthesis platforms.

This integration will require:

Development of Robust Synthetic Routes: Refining existing synthetic methods to be more reliable, scalable, and amenable to automation. This includes the development of flow chemistry processes, which have been successfully applied to the synthesis of the parent spiro[2.4]hepta-4,6-diene. researchgate.net

Library Synthesis: Using the core this compound scaffold as a starting point for the parallel synthesis of large libraries of derivatives. By systematically modifying the hydroxyl group and performing various reactions on the diene, a diverse collection of molecules with unique 3D shapes can be generated for biological screening.

Fragment-Based Discovery: The compact and rigid nature of the spirocycle makes it an ideal candidate for fragment-based drug discovery (FBDD). researchgate.net Synthesizing a focused library of this compound-derived fragments and screening them against biological targets could identify novel binding motifs for future drug development. The integration of such scaffolds into discovery platforms is a strategy employed by specialized chemical research organizations. spirochem.com

Unexplored Stereochemical Control in this compound Derivatives

The synthesis of this compound from achiral precursors results in a racemic mixture. The control of the stereocenter at the C1 position of the cyclopropane ring is a critical and largely unexplored challenge. Achieving high levels of stereochemical control is essential for applications in medicinal chemistry, where the biological activity of enantiomers can differ dramatically. mdpi.com

Future research will need to address:

Asymmetric Induction: As mentioned in section 7.1, the development of chiral catalysts for the initial synthesis is a primary goal. This would establish the crucial C1 stereocenter in an enantioselective manner.

Chiral Auxiliaries: Employing chiral auxiliaries that can be temporarily attached to a precursor, guide a stereoselective reaction, and then be removed. This strategy is well-established in the synthesis of other complex chiral molecules.

Diastereoselective Transformations: For reactions involving the diene portion of the molecule, such as Diels-Alder cycloadditions, the existing stereocenter at C1 can influence the stereochemical outcome of the reaction. Studying and learning to control this diastereoselectivity will be key to synthesizing complex polycyclic systems with multiple, well-defined stereocenters. This approach is fundamental to building complex natural product-like scaffolds. nih.govrsc.org

Q & A

Q. What are the key thermodynamic properties of Spiro[2.4]hepta-4,6-diene derivatives, and how can they inform experimental design?

The enthalpy of formation (ΔfH°gas) for Spiro[2.4]hepta-4,6-diene is 238 kJ/mol, and the enthalpy of reaction (ΔrH°) for its hydrogenation to C7H14 is -364 ± 0.8 kJ/mol . These values are critical for predicting reaction feasibility and energy profiles. To apply this

  • Use computational tools (e.g., Gaussian, DFT) to model reaction pathways.
  • Calorimetric experiments (e.g., bomb calorimetry) can validate theoretical predictions.
  • Reference NIST Standard Reference Database 69 for cross-verification .

Q. What spectroscopic methods are most effective for characterizing Spiro[2.4]hepta-4,6-dien-1-ylmethanol?

1H and 13C NMR are essential for structural elucidation:

  • 1H NMR : The spiro carbon coupling constants (e.g., J = 160–170 Hz for C4/C5) and splitting patterns distinguish spiro systems from other bicyclic structures .
  • 13C NMR : Chemical shifts for spiro carbons (e.g., ~120–130 ppm for conjugated dienes) and selective decoupling experiments resolve overlapping signals .
  • Mass Spectrometry : Electron ionization (EI-MS) fragments at m/z 92 (C7H8•+) confirm the molecular ion .

Q. How is Spiro[2.4]hepta-4,6-diene synthesized, and what are the critical purity controls?

Photochemical dimerization of cyclopentadiene derivatives is a common route:

  • Procedure : Irradiate cyclopentadiene precursors (e.g., 1-phenyl derivatives) under UV light .
  • Purity Controls :
    • Monitor via GC-MS for unreacted starting materials.
    • Use low-temperature crystallization (-20°C) to isolate pure spiro compounds .
    • Validate purity with melting point analysis and HPLC (≥95% by GC) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving Spiro[2.4]hepta-4,6-diene derivatives?

Conflicts arise in pathways like singlet oxygenation vs. cycloaddition:

  • Case Study : Singlet oxygen reacts with Spiro[2.4]hepta-4,6-diene to form endoperoxide 2, which rearranges to ketoepoxides . However, PTAD cycloaddition yields a distinct product via [4+2] mechanisms .
  • Methodology :
    • Use DFT calculations (e.g., B3LYP/6-31G*) to compare transition state energies.
    • Validate with kinetic isotope effects (KIE) or isotopic labeling .
    • Cross-reference experimental NMR/X-ray data with computed structures .

Q. What strategies optimize the trapping of unstable intermediates like endoperoxides in spiro compound reactions?

Unstable intermediates (e.g., endoperoxide 2) require rapid trapping:

  • Diimide Reduction : Add excess diimide (HN=NH) to reduce peroxides to stable bicyclic ethers .
  • Low-Temperature NMR : Monitor reactions at -78°C to slow decomposition .
  • Flow Chemistry : Use microreactors to control residence time and prevent intermediate degradation.

Q. How do spiro systems influence regioselectivity in cycloaddition reactions?

The spiro[2.4] framework imposes steric and electronic constraints:

  • Steric Effects : The bicyclic structure directs reagents to less hindered positions (e.g., exo vs. endo addition) .
  • Electronic Effects : Conjugation in the diene system enhances reactivity at C4/C6.
  • Experimental Design :
    • Compare reaction outcomes with non-spiro analogs (e.g., norbornadiene).
    • Use Hammett substituent constants to quantify electronic contributions .

Q. What crystallographic techniques validate the structural uniqueness of spiro dimerization products?

X-ray crystallography confirms spiro connectivity:

  • Case Study : Spiro[cyclopropane-1,5′-endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene] forms via uncatalyzed dimerization .
  • Key Metrics :
    • Bond lengths (C=C: 1.309–1.312 Å) confirm sp² hybridization.
    • Dihedral angles (89.89° between rings) distinguish spiro systems from fused analogs .
  • Refinement : Use SHELX or Olex2 for hydrogen placement (riding model, Uiso = 1.2 Ueq) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported reaction enthalpies or product distributions?

  • Example : ΔrH° for hydrogenation (-364 kJ/mol) may conflict with computational predictions .
  • Resolution :
    • Replicate experiments under standardized conditions (e.g., 0.133 bar pressure) .
    • Use high-purity reagents (≥99.9%) to minimize side reactions.
    • Apply error propagation analysis to thermodynamic measurements (±0.8 kJ/mol) .

Q. Why do spiro compounds exhibit anomalous NMR coupling constants, and how are they interpreted?

Long-range couplings (e.g., ³JCH > 3 Hz) arise from hyperconjugation:

  • Analysis :
    • Assign signals via 2D NMR (HSQC, HMBC) .
    • Compare with spiro[4.4]nonadiene analogs to isolate structural effects .
  • Software Tools : MestReNova or ACD/Labs simulate splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.